3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid typically involves the reaction of 3-methyl-1-propylpyrazole with a sulfonating agent. Common sulfonating agents include sulfur trioxide, chlorosulfonic acid, and oleum. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group.
Major Products Formed
Oxidation: Sulfonates
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenylpyrazole-4-sulfonic acid
- 3-Methyl-1-butylpyrazole-4-sulfonic acid
- 3-Methyl-1-ethylpyrazole-4-sulfonic acid
Uniqueness
3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. The presence of the sulfonic acid group also enhances its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-methyl-1-propylpyrazole-4-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-3-4-9-5-7(6(2)8-9)13(10,11)12/h5H,3-4H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSPVSYVGIUEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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